![molecular formula C16H18N2O3S2 B2412714 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 952963-32-5](/img/structure/B2412714.png)
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a sulfonamide group and a methyl group. The sulfonamide group is further substituted with a phenyl ring, which is substituted with a pyrrolidinone ring and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Pyrrolidinone rings, for example, are often synthesized from gamma-amino acids or by cyclization of amino acids .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene, phenyl, and pyrrolidinone rings. The exact geometry would depend on the specific arrangement of these rings and their substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group, and the thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and pyrrolidinone groups could increase its solubility in polar solvents .Scientific Research Applications
Cerebrovascular and Anticonvulsant Activities
A series of thiophene-2-sulfonamides, including derivatives similar in structure to 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide, has been investigated for their potential in cerebrovasodilation and anticonvulsant effects. These compounds show selective inhibition of the enzyme carbonic anhydrase, leading to increased cerebral blood flow without significant diuresis. Sulfones with specific halo substituents demonstrated the highest activity, with one analogue showing potent anticonvulsant effects in animal models (Barnish et al., 1981).
Synthetic Methodologies and Chemical Transformations
Research on thiophene sulfonamide derivatives has explored their synthesis and chemical properties. For example, rearrangement reactions of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides have been studied, leading to unexpected products and providing insights into the synthesis of complex molecules (Králová et al., 2019). Additionally, innovative methods for synthesizing thiophene and its derivatives through ring-enlargement and cyclization processes have been explored, offering new pathways for creating heterocyclic compounds (Bianchi et al., 2004).
Antimicrobial and Urease Inhibition Activities
Several studies have focused on the antimicrobial and urease inhibition properties of thiophene sulfonamide derivatives. A notable approach for synthesizing these compounds through Suzuki cross coupling reactions has been reported, highlighting their potential as urease inhibitors and antibacterial agents. The electronic effects of different substituents on these compounds significantly influence their bioactivity, with certain derivatives showing high urease inhibition and antimicrobial activities (Noreen et al., 2017).
Antitumor Activities
Research into thiophene sulfonamide derivatives has also uncovered their potential as antitumor agents. Synthesis of novel compounds incorporating this motif has led to the discovery of derivatives with significant activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Hafez et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-5-7-13(10-14(11)18-9-3-4-15(18)19)17-23(20,21)16-8-6-12(2)22-16/h5-8,10,17H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMYCJNTKGCXRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
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